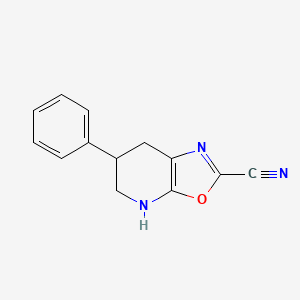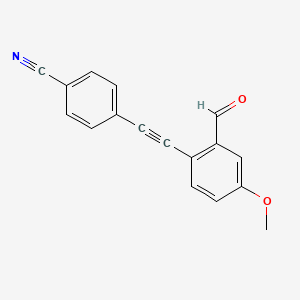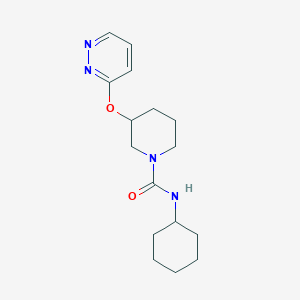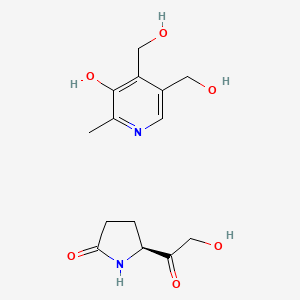
2-Cyano-6-phenyloxazolopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6-phenyloxazolopiperidine is a chiral compound with significant applications in asymmetric synthesis. It is known for its stability and utility in the synthesis of substituted piperidines, making it a valuable intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-phenyloxazolopiperidine typically involves the reaction of (−)-phenylglycinol with citric acid in distilled water, followed by the addition of glutaraldehyde and potassium cyanide. The reaction is carried out in a two-phase system with methylene chloride, and the product is purified through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated systems and continuous flow reactors can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-phenyloxazolopiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include organo-lithium or cuprate derivatives for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted derivatives of this compound .
Scientific Research Applications
2-Cyano-6-phenyloxazolopiperidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-phenyloxazolopiperidine involves its interaction with molecular targets through its cyano and oxazolo groups. These interactions facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
- 2,3,5,6,7,8-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Uniqueness
2-Cyano-6-phenyloxazolopiperidine is unique due to its high stability and chiral properties, which make it an excellent candidate for asymmetric synthesis. Its ability to undergo a wide range of chemical reactions further enhances its utility in various fields of research .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-7-12-16-11-6-10(8-15-13(11)17-12)9-4-2-1-3-5-9/h1-5,10,15H,6,8H2 |
InChI Key |
AHJDSTJXUBESNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1N=C(O2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14121584.png)

![(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol](/img/structure/B14121593.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121596.png)
![2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14121601.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121611.png)

![4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14121619.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B14121636.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121643.png)


